1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine

Drug design Physicochemical profiling CNS permeability

Procure this research reagent to access a differentiated 3-element pharmacophore unavailable in simpler 5-chlorothiophene-2-carbonyl-piperazines. The N-ethylimidazole extension adds a key H-bond acceptor (imidazole N3), increases tPSA for balanced permeability, and enables metal-chelation (e.g., heme-iron in CYP assays) or hinge-region kinase binding. Computational profiling (logP ~3.0, tPSA ~67 Ų) supports intracellular target engagement. Available at 90% purity with a lead time of approx. 1 week—ideal for competitive SAR, probe development, and in silico target-fishing campaigns.

Molecular Formula C14H17ClN4OS
Molecular Weight 324.8 g/mol
CAS No. 1396865-38-5
Cat. No. B6503655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
CAS1396865-38-5
Molecular FormulaC14H17ClN4OS
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H17ClN4OS/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2
InChIKeyNELOUVZMVOJWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine (CAS 1396865-38-5): Physicochemical Profile and Research-Grade Procurement Baseline


1-(5-Chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine (CAS 1396865-38-5) is a synthetic small molecule (C₁₄H₁₇ClN₄OS, MW 324.83 g/mol) that integrates a 5-chlorothiophene-2-carbonyl group, a piperazine linker, and an N-ethylimidazole terminus into a single scaffold [1]. Computational profiling indicates a calculated logP of approximately 2.87–3.12 and a topological polar surface area (tPSA) of 50–67 Ų, placing it within favorable drug-like chemical space [1][2]. The compound is available for purchase as a research reagent at 90% purity (1 mg scale, $325), with lead times of approximately one week . To date, no peer-reviewed bioactivity data or patent-sourced IC₅₀/Kᵢ values have been identified for this specific compound in ChEMBL, BindingDB, or PubChem [1][3].

Why 1-(5-Chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine Cannot Be Replaced by Generic Piperazine or Thiophene Analogs


The target compound differs from simpler 5-chlorothiophene-2-carbonyl-piperazine derivatives (e.g., CAS 864815-96-3) by the addition of the 2-(1H-imidazol-1-yl)ethyl moiety on the distal piperazine nitrogen [1]. This structural extension introduces an additional hydrogen-bond acceptor (the imidazole N3), increases the heavy atom count from 17 to 21, and raises tPSA from approximately 32–36 Ų (estimated for the des-imidazole analog) to 50–67 Ų, which meaningfully alters predicted membrane permeability, solubility, and target-binding pharmacophore geometry [1][2]. Literature on related N-imidazoylpiperazine scaffolds demonstrates that the imidazole substituent can confer nanomolar potency against specific enzymatic targets (e.g., Trypanosoma brucei growth inhibition EC₅₀ = 5 nM) that is absent in the unsubstituted piperazine counterparts [3]. Consequently, procurement of the truncated analog as a substitute for the full compound risks loss of key molecular recognition features and altered biological readouts.

Quantitative Differentiation Evidence for 1-(5-Chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine (CAS 1396865-38-5) vs. Closest Analogs


Topological Polar Surface Area (tPSA) Comparison: Impact on Predicted Membrane Permeability vs. Des-Imidazole Analog

The target compound exhibits a computed tPSA of 50–67 Ų (ZINC: 50–51 Ų; ECBD: 66.91 Ų) compared to an estimated 32–36 Ų for the truncated analog 1-(5-chlorothiophene-2-carbonyl)piperazine (CAS 864815-96-3), which lacks the imidazolylethyl substituent [1][2]. This ~20–30 Ų increase in tPSA is attributable to the additional imidazole ring nitrogens and predicts moderately reduced passive membrane permeability and altered blood–brain barrier penetration potential relative to the simpler analog [1].

Drug design Physicochemical profiling CNS permeability

Calculated logP Differentiation vs. Des-Imidazole Analog and Implications for Solubility

The target compound has a computed clogP of 2.87–3.12 (ECBD: 2.87; ZINC ZINC78894235: 2.504; ZINC75602336: 3.124) [1][2]. The unsubstituted analog 1-(5-chlorothiophene-2-carbonyl)piperazine (CAS 864815-96-3) is expected to have a lower clogP (estimated ~1.5–2.0, based on the absence of the ethylimidazole group), suggesting that the target compound is more lipophilic [1]. Higher logP may favor membrane partitioning but can reduce aqueous solubility, presenting a trade-off that differentiates the two compounds in cellular assay formats.

Lipophilicity Solubility ADME prediction

Supplier-Specified Purity and Pricing as Procurement Differentiation Factor

The target compound is offered at 90% purity (1 mg scale, $325) with a lead time of approximately one week . In contrast, the truncated analog 1-(5-chlorothiophene-2-carbonyl)piperazine (CAS 864815-96-3) is available at 98% purity from multiple vendors at significantly lower cost (e.g., approximately $30–100/g scale) . The 90% purity specification for the target compound necessitates that researchers account for up to 10% impurities in quantitative biological assays, whereas the higher-purity analog allows more precise dosing.

Research reagent procurement Purity specification Cost per milligram

Class-Level Antimicrobial Activity of 5-Chlorothiophene-2-carbonyl-Piperazine Hybrids

A published study of (E)-5-(4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)-N'-(substituted methylene) benzofuran-2-carbohydrazide derivatives—compounds sharing the identical 5-chlorothiophene-2-carbonyl-piperazine core—reported MIC values as low as 62.5 μg/mL against Gram-positive Staphylococcus aureus for the most active analogs (compounds 10b and 10o) [1]. Although this data is from structurally elaborated hybrids rather than the target compound itself, it establishes that the 5-chlorothiophene-2-carbonyl-piperazine scaffold is a productive antimicrobial pharmacophore. The target compound's imidazolylethyl substituent provides an additional heterocyclic moiety known to participate in metal coordination and hydrogen bonding, which may further modulate antimicrobial potency, though direct experimental confirmation is lacking [1].

Antimicrobial Gram-positive bacteria SAR

Rotatable Bond Count and Molecular Flexibility as a Selectivity Determinant

The target compound possesses 6 rotatable bonds (primarily the ethyl linker, piperazine ring conformations, and the thiophene-carbonyl bond) compared to 2–3 rotatable bonds for the simpler analog 1-(5-chlorothiophene-2-carbonyl)piperazine [1][2]. Increased conformational freedom imposes a greater entropic penalty upon target binding, which may translate to higher selectivity for binding pockets that pre-organize the ligand into its bioactive conformation and reduced promiscuous binding compared to more rigid analogs [1].

Molecular flexibility Entropic penalty Target binding

Hydrogen-Bond Acceptor Count and Its Predicted Impact on Target Engagement

The target compound contains 5–6 hydrogen-bond acceptor (HBA) sites (piperazine N, amide carbonyl O, thiophene S, and two imidazole N atoms), compared to 3 HBA sites in the des-imidazole analog [1][2]. The additional imidazole nitrogens (specifically the N3 position) can act as a metal-chelating moiety (e.g., for heme iron in CYP enzymes or zinc in metalloproteases) and as a hydrogen-bond acceptor for kinase hinge regions, functionalities absent in the simpler analog [1]. This expanded HBA capacity is consistent with the binding mode observed for imidazole-containing inhibitors targeting CYP51 (Trypanosoma cruzi sterol 14α-demethylase), where the imidazole nitrogen coordinates the heme iron [3].

Hydrogen bonding Pharmacophore Drug–target interaction

Recommended Application Scenarios for 1-(5-Chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine Based on Available Evidence


Antimicrobial Screening Against Gram-Positive Bacterial Strains

The 5-chlorothiophene-2-carbonyl-piperazine core has demonstrated MIC values of 62.5 μg/mL against S. aureus in structurally elaborated hybrids [1]. Procuring the target compound for broth microdilution screening against S. aureus, Streptococcus pyogenes, and drug-resistant Gram-positive isolates is justified by this class-level precedent, with the imidazolylethyl group offering a differentiated pharmacophore for SAR exploration.

Kinase or Metalloenzyme Panel Screening Leveraging Imidazole-Enabled Target Engagement

The imidazole moiety's capacity for metal coordination (e.g., heme iron in CYP enzymes) and hinge-region hydrogen bonding in kinases [1] supports deployment of this compound in broad-panel kinase profiling or CYP inhibition assays. The intermediate tPSA (50–67 Ų) and moderate logP (2.5–3.1) [2] suggest cell permeability adequate for intracellular target engagement in cellular assay formats.

Chemical Biology Probe Development Requiring Multi-Functional Scaffolds

The presence of three distinct pharmacophoric elements—chlorothiophene (halogen bonding, π-stacking), piperazine (solubility, conformational flexibility), and imidazole (metal chelation, H-bonding)—makes this compound a versatile starting point for fragment-based or affinity-based probe development. The 6 rotatable bonds [1] provide conformational adaptability for induced-fit binding, while the 90% purity specification is adequate for initial probe synthesis and validation, with the option for further purification if needed.

Computational Docking and Pharmacophore Modeling Studies

Given the absence of experimental target data, this compound is well-suited for computational target-fishing approaches (e.g., SEA, PharmMapper, or reverse docking) to predict its most likely protein targets. The well-defined molecular descriptors (MW = 324.83, clogP = 2.87, tPSA = 66.91 Ų, HBA = 5, HBD = 2) [1] provide a robust input for in silico screening, and the compound's structural complexity supports meaningful pharmacophore hypothesis generation.

Quote Request

Request a Quote for 1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.